molecular formula C16H13BrN2O3 B2447114 5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898418-79-6

5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2447114
CAS No.: 898418-79-6
M. Wt: 361.195
InChI Key: IEPRFRMMYXJHGP-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrroloquinoline ring, and a carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrroloquinoline ring will contribute to the rigidity of the molecule, while the bromine atom and the carboxamide group may participate in various intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the bromine atom might increase its solubility in polar solvents .

Mechanism of Action

Target of Action

The compound 5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.

Mode of Action

The compound interacts with its targets, the LuxR-type receptor and the quorum-sensing repressor, by binding to their active sites. This binding inhibits the normal function of these proteins, disrupting the quorum sensing pathways in the bacteria .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population . By inhibiting key proteins in this pathway, the compound disrupts bacterial communication and can potentially reduce their pathogenicity.

Pharmacokinetics

Similar compounds with a pyrrole ring have basic properties that make them pharmacologically active . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of bacterial communication and potential reduction in pathogenicity. By inhibiting key proteins in the quorum sensing pathway, the compound can interfere with the bacteria’s ability to coordinate gene expression and other activities based on population density .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

5-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-3-2-12(22-13)16(21)18-11-7-9-1-4-14(20)19-6-5-10(8-11)15(9)19/h2-3,7-8H,1,4-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPRFRMMYXJHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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